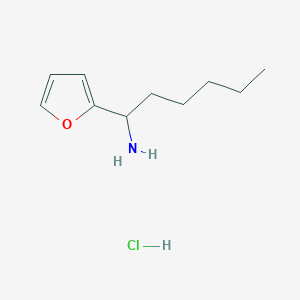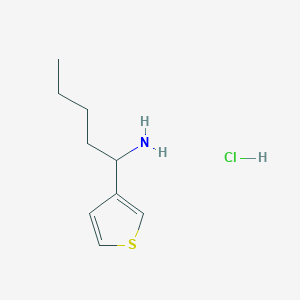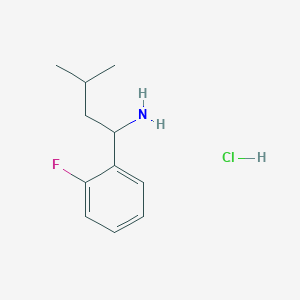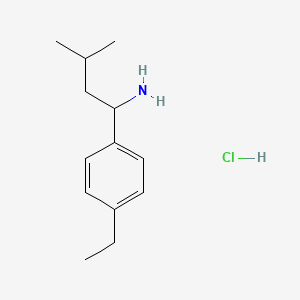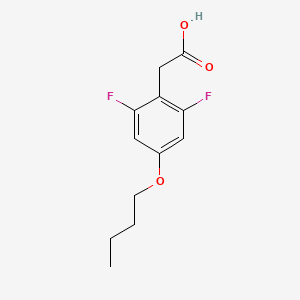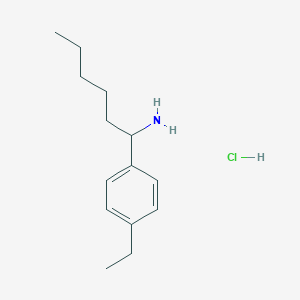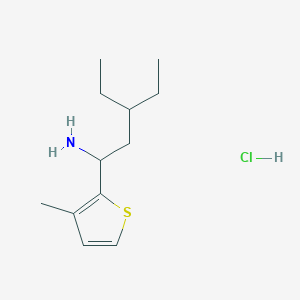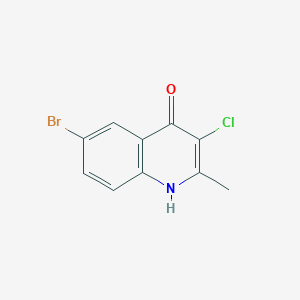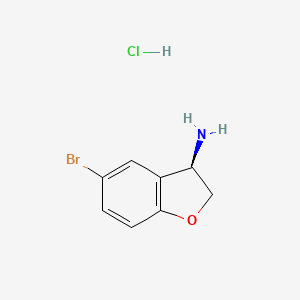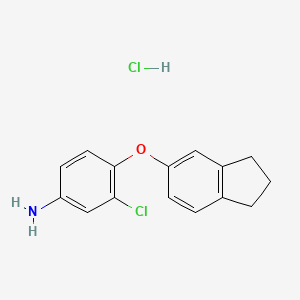
3-Chlor-4-(2,3-Dihydro-1H-inden-5-yloxy)anilinhydrochlorid
Übersicht
Beschreibung
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is 259.74 . For a more detailed molecular structure analysis, you may need to refer to a dedicated chemical database or software.Physical and Chemical Properties Analysis
The molecular formula of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is C15H14ClNO, and its molecular weight is 259.74 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to a dedicated chemical database or software.Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomforschung verwendet, wo sie als Reagenz oder Baustein bei der Synthese komplexerer Moleküle dienen kann. Ihre Rolle bei der Untersuchung von Proteininteraktionen, Modifikationen und Expressionen ist entscheidend für das Verständnis biologischer Prozesse auf molekularer Ebene .
Medizinische Chemie
In der medizinischen Chemie könnten Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht werden. Der Indol-Rest, der in der Verbindung vorhanden ist, ist ein häufiges Merkmal vieler Medikamente, und Modifikationen an dieser Kernstruktur können zur Entdeckung neuer pharmakologisch aktiver Wirkstoffe führen .
Biotechnologie
Biotechnologische Anwendungen können die Verwendung dieser Verbindung bei der Entwicklung neuer biochemischer Assays oder als Vorläufer bei der Synthese von Biomolekülen umfassen. Ihre Eigenschaften könnten zur Herstellung neuartiger Biokonjugate oder zur Modifizierung biologischer Makromoleküle genutzt werden .
Pharmakologie
Das Potenzial der Verbindung in der Pharmakologie ist mit ihren strukturellen Merkmalen verbunden, die mit biologischen Zielstrukturen interagieren können. Die Forschung könnte sich auf ihre Aktivität als Analogon biologisch aktiver Moleküle konzentrieren und zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen beitragen .
Organische Chemie
Als organische Verbindung findet sie Anwendung in der synthetischen organischen Chemie und dient möglicherweise als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Ihre Chlor- und Anilin-Gruppen machen sie zu einem vielseitigen Reaktanten in verschiedenen chemischen Reaktionen .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard- oder Referenzmaterial bei der Kalibrierung analytischer Instrumente verwendet werden. Sie könnte auch eine Rolle bei der Entwicklung neuer analytischer Methoden zur Detektion oder Quantifizierung ähnlicher Verbindungen spielen .
Materialwissenschaften
Die einzigartige Struktur der Verbindung könnte in den Materialwissenschaften von Interesse sein, insbesondere bei der Konstruktion und Synthese neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Ihre Einarbeitung in Polymere oder Beschichtungen könnte die Materialleistung verbessern .
Therapeutische Forschung
Die Forschung zu den therapeutischen Anwendungen dieser Verbindung könnte ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten untersuchen. Angesichts der breiten Palette von Aktivitäten, die von Indolderivaten gezeigt werden, wie z. B. antivirale, entzündungshemmende und krebshemmende Eigenschaften, könnte diese Verbindung eine wertvolle Ergänzung zum Arsenal therapeutischer Mittel sein .
Biochemische Analyse
Biochemical Properties
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The binding of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can facilitate the transport of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride to target tissues, while interactions with cellular transporters can regulate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence its efficacy and specificity in biochemical reactions .
Eigenschaften
IUPAC Name |
3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOPIDLDMPEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



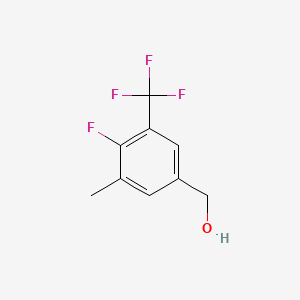

![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
